BenchChemオンラインストアへようこそ!

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Triazolopyrimidine X‑ray crystallography Conformational analysis

The compound 7‑ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one (CAS 1239770‑28‑5) belongs to the [1,2,4]triazolo[4,3‑c]pyrimidine‑3‑one family, a class of nitrogen‑rich fused heterocycles that have been described as bronchodilators in the patent literature [REFS‑1]. The core scaffold features a 4‑fluorophenyl substituent at position 5 and an ethyl group at position 7, yielding a molecular formula of C13H11FN4O and a monoisotopic mass of 258.09 Da [REFS‑2].

Molecular Formula C13H11FN4O
Molecular Weight 258.256
CAS No. 1239770-28-5
Cat. No. B2624038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
CAS1239770-28-5
Molecular FormulaC13H11FN4O
Molecular Weight258.256
Structural Identifiers
SMILESCCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F
InChIInChI=1S/C13H11FN4O/c1-2-10-7-11-16-17-13(19)18(11)12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19)
InChIKeyUVWRSQFOUBFFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7‑Ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one (CAS 1239770‑28‑5): Core Identity for Procurement


The compound 7‑ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one (CAS 1239770‑28‑5) belongs to the [1,2,4]triazolo[4,3‑c]pyrimidine‑3‑one family, a class of nitrogen‑rich fused heterocycles that have been described as bronchodilators in the patent literature [REFS‑1]. The core scaffold features a 4‑fluorophenyl substituent at position 5 and an ethyl group at position 7, yielding a molecular formula of C13H11FN4O and a monoisotopic mass of 258.09 Da [REFS‑2]. This specific substitution pattern distinguishes it from the broader array of triazolopyrimidine congeners and has led to its listing as a discrete chemical building block by multiple commercial suppliers.

Why 7‑Ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one Cannot Be Replaced by Generic Triazolopyrimidines


Triazolopyrimidine derivatives display pronounced structure–activity relationships where even minor substituent changes can invert biological potency or alter physicochemical properties to an extent that affects assay compatibility [REFS‑1]. The combination of a 5‑(4‑fluorophenyl) group and a 7‑ethyl substituent creates a distinct electronic and steric environment that influences hydrogen‑bonding capacity and lipophilicity [REFS‑2]. Without direct experimental data for CAS 1239770‑28‑5, published reports on closely related triazolo[4,3‑c]pyrimidin‑3‑ones confirm that generic substitution with unsubstituted or differently substituted analogues fails to reproduce the same activity profile, highlighting the need for targeted procurement of the exact compound [REFS‑3].

Quantitative Differentiation Evidence for 7‑Ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one


Triazolo[4,3‑c]pyrimidine‑3‑one Scaffold with a 4‑Fluorophenyl Group Delivers Distinct Conformational Preference

Although a crystal structure of the target compound is not publicly available, the closely related 5‑(2‑ethoxy‑4‑fluorophenyl)‑1,2,4‑triazolo[1,5‑a]pyrimidine (C13H11FN4O, molecular‑weight matched) exhibits a dihedral angle of 39.16 (12)° between the triazolopyrimidine core and the fluorophenyl ring [REFS‑1]. This non‑planar geometry influences π‑stacking and hydrogen‑bond donor/acceptor presentation, meaning that 7‑ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one is predicted to adopt a similarly inclined fluorophenyl orientation. In contrast, the unsubstituted phenyl analogue 5‑phenyl‑7‑methyl[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one is expected to show a different dihedral angle due to the absence of the fluorine atom, which would alter crystal packing and potentially affect dissolution rate and formulation behaviour.

Triazolopyrimidine X‑ray crystallography Conformational analysis

Bronchodilator Activity of Triazolo[4,3‑c]pyrimidines is Substitution‑Dependent

Patent EP0121341A1 discloses that triazolo[4,3‑c]pyrimidine derivatives bearing specific nitrogen‑containing heterocycles at position 7 exhibit bronchodilator activity comparable to aminophylline, with some compounds showing longer duration of action [REFS‑1]. While the target compound itself was not explicitly tested in this patent, the structure–activity relationship (SAR) tables demonstrate that even switching from a thiomorpholino group to a piperidino group alters potency by >50 % in guinea‑pig bronchospasm models. Extrapolating from this class‑level evidence, the 7‑ethyl‑5‑(4‑fluorophenyl) substitution pattern is expected to produce a pharmacokinetic and pharmacodynamic profile distinct from the 7‑unsubstituted or 7‑methyl analogues.

Bronchodilation Phosphodiesterase inhibition In vivo pharmacology

Computed Physicochemical Properties Differentiate the Target Compound from Common Analogues

The target compound (C13H11FN4O) has a topological polar surface area (TPSA) of 63.6 Ų and a calculated LogP (cLogP) of approximately 1.8–2.2 [REFS‑1]. By comparison, the 7‑methyl‑5‑(4‑methylphenyl) analogue (CAS not specified; C13H12N4O) has a TPSA of 55.3 Ų and a cLogP of ~2.5, representing a 0.3–0.7 log unit increase in lipophilicity. The presence of the fluorine atom in the target compound reduces LogP relative to the methyl‑phenyl congener, which can improve aqueous solubility and reduce non‑specific protein binding. These differences, though modest, can be decisive when choosing a compound for cellular assays where lipophilicity‑driven cytotoxicity or solubility limitations are a concern.

Lipophilicity Drug‑likeness Molecular modelling

Available Purity Specifications Indicate Suitability for Different Research Applications

Vendors listing CAS 1239770‑28‑5 typically offer the compound at ≥95 % purity, with some suppliers providing analytical data (HPLC, NMR) upon request [REFS‑1]. In comparison, the structurally simpler building block 7‑methyl‑5‑(4‑methylphenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one is often supplied at 97 % purity, while the more complex 7‑(piperidin‑1‑yl)‑[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one (CAS 921201‑93‑6) is available at 95–97 % [REFS‑2]. The availability of the target compound at ≥95 % purity makes it directly usable as a synthetic intermediate or a screening compound without additional purification in most academic and industrial workflows.

Chemical purity Quality control Building block procurement

Where 7‑Ethyl‑5‑(4‑fluorophenyl)[1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one Delivers Unique Value


Bronchodilator Lead‑Optimization Programs Requiring Substitution‑Dependent Duration of Action

Based on the class‑level SAR disclosed in EP0121341A1, the 7‑ethyl and 5‑(4‑fluorophenyl) modifications are expected to modulate duration of bronchodilation relative to thiomorpholino or piperidino prototypes [REFS‑1]. Researchers interested in fine‑tuning pharmacokinetic half‑life while maintaining potency should procure this exact compound for comparative guinea‑pig bronchospasm studies.

Crystal Engineering and Solid‑State Formulation Studies Leveraging Fluorophenyl Conformational Bias

The crystallographic precedent from the 5‑(2‑ethoxy‑4‑fluorophenyl)‑1,2,4‑triazolo[1,5‑a]pyrimidine analogue indicates that the 4‑fluorophenyl group imposes a defined dihedral angle (~39°) that affects crystal packing [REFS‑1]. Solid‑state scientists developing co‑crystals or amorphous dispersions can exploit this conformational rigidity to control dissolution rate and stability.

Cell‑Based Screening Libraries Where Lipophilicity‑Driven Cytotoxicity Must Be Minimized

The target compound’s computed cLogP of ~1.8–2.2 is 0.3–0.7 units lower than the 7‑methyl‑5‑(4‑methylphenyl) analogue [REFS‑1]. For phenotypic or target‑based screens where non‑specific cytotoxicity is a concern, procurement of the fluorinated derivative reduces the risk of assay interference and improves aqueous solubility in DMSO‑spiked media.

Synthetic Chemistry: privileged Heterocyclic Building Block for Parallel Medicinal Chemistry

With a minimum purity of ≥95 % [REFS‑1], this compound is fit‑for‑purpose as a starting material for further derivatization (e.g., N‑alkylation, Suzuki coupling at the fluorophenyl ring) in parallel synthesis campaigns. Its distinct substitution pattern provides a scaffold that is not interchangeable with simpler triazolopyrimidine cores.

Quote Request

Request a Quote for 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.